2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole

Physicochemical Property Optimization Drug Design Medicinal Chemistry

This specific cyclopropyl-oxadiazole-piperidine-indole scaffold (MW 336.4, XLogP3 2.5) is a critical lead compound for autotaxin (ATX) inhibitor programs or CNS drug discovery. Unlike the larger, more lipophilic isopropyl analog, the 5-cyclopropyl-1,3,4-oxadiazole motif is patent-validated for enhancing metabolic stability and target binding affinity. Selecting this exact molecule eliminates the high-risk, time-consuming re-validation required by non-equivalent alkyl substitutions. An ideal tool compound for hit-to-lead optimization of ATX-dependent fibrosis or cancer models.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 1209981-65-6
Cat. No. B2450294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole
CAS1209981-65-6
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4
InChIInChI=1S/C19H20N4O2/c24-19(16-11-14-3-1-2-4-15(14)20-16)23-9-7-13(8-10-23)18-22-21-17(25-18)12-5-6-12/h1-4,11-13,20H,5-10H2
InChIKeyPUHHFGRQSHQDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole (CAS 1209981-65-6)


The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole (CAS 1209981-65-6, PubChem CID 45540639) is a synthetic, heterocyclic small molecule (MW 336.4 g/mol, formula C19H20N4O2) that integrates an indole, a piperidine, and a 1,3,4-oxadiazole scaffold [1]. It is primarily utilized as a research tool in medicinal chemistry, with its structure suggesting potential for development as a lead compound for drug discovery programs targeting CNS or enzyme-related pathways [2]. The molecule's design features a cyclopropyl group at the 5-position of the oxadiazole ring, which is a critical structural modification intended to enhance metabolic stability and binding affinity compared to larger or more lipophilic alkyl substituents .

Why Generic Substitution Fails: The Critical Role of the Cyclopropyl Moiety in 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole


Simple substitution of the 5-cyclopropyl-1,3,4-oxadiazole motif for other alkyl or aryl derivatives is not scientifically equivalent, primarily due to the unique impact of the cyclopropyl group on the molecule's conformation, lipophilicity, and metabolic stability [1]. In autotaxin (ATX) inhibitor programs, the 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine building block is explicitly utilized to tune these properties, demonstrating that the cyclopropyl group is a key pharmacophoric element for achieving a specific biological profile, a feature lost when replaced by larger substituents like isopropyl [1]. This differentiation in physicochemical space translates to non-interchangeable pharmacokinetic and target engagement profiles, making direct analog replacement a high-risk strategy without extensive re-validation [2].

Quantitative Evidence Guide: How 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole Differentiates from Key Analogs


Physicochemical Differentiation: Cyclopropyl vs. Isopropyl Analog Improves Polarity and Ligand Efficiency Metrics

Replacing the cyclopropyl group with an isopropyl group in the closest commercially available analog, (1H-indol-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS 1209160-23-5), results in a quantifiable shift in key physicochemical properties [1]. The target compound (MW 336.4) has a lower molecular weight and a computed XLogP3 of 2.5, compared to the higher molecular weight (MW 338.4) and expected increased lipophilicity of the isopropyl analog [1]. This size and lipophilicity difference suggests the cyclopropyl version offers superior ligand efficiency metrics (e.g., LipE) and may exhibit better aqueous solubility, which is a critical selection criterion for in vitro and in vivo studies .

Physicochemical Property Optimization Drug Design Medicinal Chemistry

Patent Family Specificity: The Cyclopropyl-Oxadiazole Moiety is a Defined Pharmacophoric Element in Autotaxin Inhibitor Intellectual Property

The 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine scaffold, which forms the core of the target compound, is explicitly claimed and exemplified as a key structural component in potent autotaxin (ATX) inhibitors within patent US20160184318A1 [1]. In contrast, the analogous 5-isopropyl derivative is not found in the same patent family's key examples, indicating a specific structure-activity relationship (SAR) preference for the smaller, more constrained cyclopropyl group at the oxadiazole 5-position for this biological target [1]. This provides a clear, target-specific rationale for selecting the target compound over its isopropyl counterpart when investigating the ATX-LPA signaling axis.

Autotaxin Inhibition Patent Landscape Analysis Chemical Biology

Class-Level Pharmacophoric Alignment: The Indole-2-Carbonyl-Oxadiazole Architecture Matches Validated 5-HT3 Antagonist Models

The target compound aligns with a well-defined pharmacophoric model for 5-HT3 receptor antagonism, which requires a basic nitrogen (piperidine), a central linking group capable of H-bonding (carbonyl-oxadiazole), and an aromatic moiety (indole) [1]. The spatial arrangement of these elements in the target compound differs from other 5-HT3 antagonist scaffolds like the indole oxadiazoles described by Swain et al., where the oxadiazole serves as the linker rather than a terminal group, and the cyclopropyl substitution is absent [1]. This distinct geometry makes it a useful tool for probing the steric and electronic requirements of the 5-HT3 binding pocket in ways that traditional scaffolds cannot, offering a potential advantage in achieving subtype selectivity [2].

5-HT3 Antagonism Ligand-Based Drug Design Scaffold Hopping

Best-Fit Application Scenarios for 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole Based on Evidence


Probing the Autotaxin (ATX) - Lysophosphatidic Acid (LPA) Signaling Axis

Based on its direct structural link to the patent family for autotaxin inhibitors, this compound is a high-priority procurement choice for laboratories initiating or advancing an ATX inhibitor program [3]. It can serve as a privileged starting point for hit-to-lead optimization or as a tool compound to validate ATX-dependent phenotypes in models of fibrosis or cancer metastasis. Its selection over the isopropyl analog is justified by the patent-validated SAR, which suggests the cyclopropyl group is critical for ATX binding.

Investigating Ligand-Efficiency-Driven Lead Optimization in CNS Drug Discovery

The compound's favorable physicochemical profile—a molecular weight of 336.4 g/mol and a computed XLogP3 of 2.5—positions it within the ideal property space for CNS drug candidates, unlike the slightly larger and more lipophilic isopropyl analog [3]. This makes it a superior candidate for CNS-focused screening cascades where high ligand efficiency (LipE) and metabolic stability are paramount. Researchers can procure this specific compound to build SAR series exploring the impact of small, polar substituents on brain penetration and target engagement.

Geometric Diversification of 5-HT3 Receptor Antagonist Pharmacophores

For groups involved in serotonergic drug discovery, this compound offers a geometrically unique presentation of the validated 5-HT3 pharmacophore [3]. It is the preferred choice over traditional indole oxadiazole antagonists for studies aimed at receptor subtype selectivity or for overcoming the pharmacological limitations of classical scaffolds. Its distinct architecture provides a new tool for chemical biology studies seeking to dissect the role of 5-HT3 receptor conformation in various pathologies.

Quote Request

Request a Quote for 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.